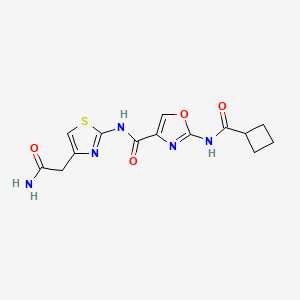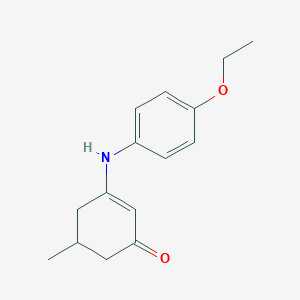![molecular formula C12H14BrNO B2866190 3-[(2-Bromophenyl)methyl]piperidin-2-one CAS No. 1260891-97-1](/img/structure/B2866190.png)
3-[(2-Bromophenyl)methyl]piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Bromophenyl)methyl]piperidin-2-one is an organic compound that features a piperidinone ring substituted with a bromophenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Bromophenyl)methyl]piperidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromobenzyl chloride and piperidin-2-one.
Nucleophilic Substitution Reaction: The 2-bromobenzyl chloride undergoes a nucleophilic substitution reaction with piperidin-2-one in the presence of a base like sodium hydride or potassium carbonate. This reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems for reagent addition and product isolation can further streamline the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to a wide range of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Ligand Design: Employed in the design of ligands for catalysis and coordination chemistry.
Biology and Medicine:
Pharmacological Studies: Investigated for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.
Antimicrobial Agents: Explored for its antimicrobial properties against various bacterial and fungal strains.
Industry:
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Polymer Chemistry: Incorporated into polymer backbones to modify physical and chemical properties.
Mecanismo De Acción
The mechanism of action of 3-[(2-Bromophenyl)methyl]piperidin-2-one in biological systems involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The bromophenylmethyl group can enhance binding affinity through hydrophobic interactions and halogen bonding, while the piperidinone ring can participate in hydrogen bonding and electrostatic interactions.
Comparación Con Compuestos Similares
2-Bromobenzylamine: Similar structure but with an amine group instead of a piperidinone ring.
3-[(2-Chlorophenyl)methyl]piperidin-2-one: Chlorine substituent instead of bromine.
3-[(2-Fluorophenyl)methyl]piperidin-2-one: Fluorine substituent instead of bromine.
Uniqueness: 3-[(2-Bromophenyl)methyl]piperidin-2-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets compared to its chloro- and fluoro- analogs. The bromine atom can participate in halogen bonding, which is less common with chlorine and fluorine, potentially leading to different biological activities and applications.
Propiedades
IUPAC Name |
3-[(2-bromophenyl)methyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c13-11-6-2-1-4-9(11)8-10-5-3-7-14-12(10)15/h1-2,4,6,10H,3,5,7-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKMLCQPAJRHHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)CC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine;hydrochloride](/img/structure/B2866111.png)


![8-((7-(2-fluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2866114.png)
![4-(morpholine-4-sulfonyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide](/img/structure/B2866115.png)



![Diethyl 2-{[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]methylene}malonate](/img/structure/B2866127.png)
![1-(1,9-Dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2866128.png)


